molecular formula C12H21FN2O3 B1403782 tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate CAS No. 1400765-53-8

tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

Cat. No. B1403782
CAS RN: 1400765-53-8
M. Wt: 260.3 g/mol
InChI Key: XOKYQYAOCSZDMU-RIYZIHGNSA-N
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Description

“tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate” is a chemical compound with the CAS Number: 1937212-54-8. It has a molecular weight of 232.25 .


Molecular Structure Analysis

The molecular formula of this compound is C10H17FN2O3 . The InChI Code is 1S/C10H17FN2O3/c1-10(2,3)16-9(14)13-5-4-8(12-15)7(11)6-13/h7-8H,4-6H2,1-3H3 . This information can be used to understand the molecular structure of the compound.

Scientific Research Applications

  • Synthesis of Pipecolic Acid Derivatives

    Purkayastha et al. (2010) demonstrated the use of a related compound, tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives. This indicates the potential of tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate in synthesizing complex organic compounds (Purkayastha et al., 2010).

  • Intermediate in Novel Drug Synthesis

    Xin-zhi (2011) reported the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in creating the protein tyrosine kinase Jak3 inhibitor—CP-690550. This suggests that this compound might serve a similar role in the synthesis of other novel pharmaceuticals (Chen Xin-zhi, 2011).

  • Antibacterial Agents Synthesis

    Bouzard et al. (1992) discussed the synthesis of fluoroquinolones and naphthyridines with antibacterial properties, where the tert-butyl moiety is a key component. This implies potential applications of this compound in developing new antibacterial agents (Bouzard et al., 1992).

  • Synthesis of Biologically Active Intermediates

    Zhao et al. (2017) detailed the synthesis of an intermediate compound used in creating biologically active molecules like omisertinib (AZD9291). This indicates the applicability of this compound in the synthesis of compounds with biological activity (Bingbing Zhao et al., 2017).

  • Structural Characterization and Biological Evaluation

    Sanjeevarayappa et al. (2015) synthesized and characterized a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and evaluated its antibacterial and anthelmintic activities. This suggests possible uses of this compound in structural studies and biological evaluations (Sanjeevarayappa et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary statements include P305+351+338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKYQYAOCSZDMU-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate
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tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate
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tert-Butyl 3-fluoro-4-((hydroxyimino)methyl)-4-methylpiperidine-1-carboxylate

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